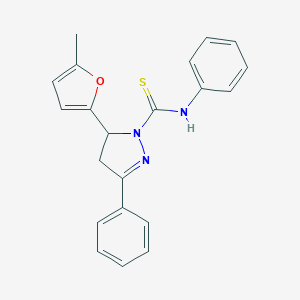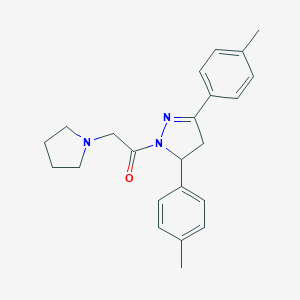![molecular formula C9H8ClN5O B292227 5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one](/img/structure/B292227.png)
5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one, commonly known as CHIR-99021, is a small molecule inhibitor that targets glycogen synthase kinase 3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
CHIR-99021 acts as a competitive inhibitor of GSK-3β by binding to the ATP-binding site of the enzyme. By inhibiting GSK-3β, CHIR-99021 promotes the stabilization of β-catenin, a key component of the Wnt signaling pathway. This leads to the activation of downstream target genes involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have several biochemical and physiological effects. It promotes the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and hepatocytes. It also enhances the survival of neurons and promotes neurite outgrowth. CHIR-99021 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using CHIR-99021 in lab experiments include its specificity for GSK-3β, its ability to promote the differentiation of embryonic stem cells into various cell types, and its potential applications in the study of cancer, diabetes, and neurodegenerative diseases. The limitations of using CHIR-99021 include its cytotoxicity at high concentrations, its potential off-target effects, and the need for careful optimization of the concentration and duration of treatment.
Future Directions
There are several future directions for the use of CHIR-99021 in scientific research. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its role in cancer and its potential use as a therapeutic agent. Additionally, further research is needed to optimize the concentration and duration of treatment with CHIR-99021 and to investigate its potential off-target effects.
Synthesis Methods
CHIR-99021 can be synthesized using a multistep process involving the reaction of various chemicals such as 3-chloroaniline, 2-hydrazinylpyrazole, and 2-cyanoacetamide. The final product is obtained after purification and characterization using techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
CHIR-99021 has been extensively used in scientific research to study the role of GSK-3β in various cellular processes. It has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and hepatocytes. CHIR-99021 has also been used to study the role of GSK-3β in cancer, diabetes, and neurodegenerative diseases.
properties
Molecular Formula |
C9H8ClN5O |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-amino-4-[2-(3-chlorophenyl)hydrazinyl]pyrazol-3-one |
InChI |
InChI=1S/C9H8ClN5O/c10-5-2-1-3-6(4-5)12-13-7-8(11)14-15-9(7)16/h1-4,12H,(H3,11,13,14,15,16) |
InChI Key |
MKSGIFNFUNCVFY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NNC2=C(N=NC2=O)N |
SMILES |
C1=CC(=CC(=C1)Cl)NNC2=C(N=NC2=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC2=C(N=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292145.png)
![Ethyl 6-cyano-7-ethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292147.png)
![Ethyl 6-cyano-1-(2-fluorophenyl)-5-oxo-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292148.png)
![Ethyl 6-cyano-7-ethyl-1-(3-methoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292149.png)







![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-{2-[5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292166.png)
